molecular formula C19H19N5OS B2638440 2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1798032-73-1

2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2638440
CAS No.: 1798032-73-1
M. Wt: 365.46
InChI Key: ICUHAIGGWPAPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant biological and photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles, such as alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .

The benzo[d]thiazole moiety can be introduced through a subsequent coupling reaction, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the coupling reactions to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of the pyrazolo[1,5-a]pyrimidine core and the benzo[d]thiazole moiety. This combination enhances its photophysical properties and broadens its range of applications in both biological and material sciences .

Properties

IUPAC Name

2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-12-8-18-21-10-14(11-24(18)23-12)4-3-7-20-19(25)15-5-6-16-17(9-15)26-13(2)22-16/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUHAIGGWPAPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.